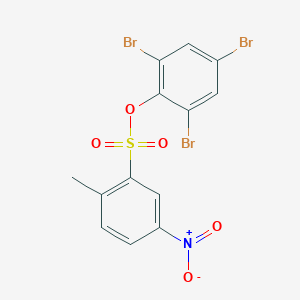

![molecular formula C18H14N4O2 B11534057 6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534057.png)

6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: is a heterocyclic compound with an intriguing structure. Let’s break it down:

6-Amino: Indicates the presence of an amino group (NH₂) at the sixth position.

4-(furan-3-yl): Refers to a furan ring (a five-membered oxygen-containing heterocycle) attached at the fourth position.

3-methyl: Indicates a methyl group (CH₃) at the third position.

1-phenyl: Implies a phenyl ring (a six-membered aromatic ring) at the first position.

1,4-dihydropyrano[2,3-c]pyrazole: Describes the core structure, which combines a pyrazole ring (a five-membered nitrogen-containing heterocycle) and a pyran ring (a six-membered oxygen-containing heterocycle) fused together.

5-carbonitrile: Indicates a cyano group (CN) at the fifth position.

Preparation Methods

Synthetic Routes:: A one-pot multicomponent protocol has been developed for the synthesis of this compound. The reaction involves treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid (in [BMIM]BF₄) as the medium. The reaction occurs at 70–75°C for 110–120 minutes, yielding the desired product with excellent yields (85–90%) .

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above could potentially be scaled up for industrial purposes.

Chemical Reactions Analysis

Reactivity::

Oxidation: The compound may undergo oxidation reactions due to the presence of the furan ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Addition: The cyano group can participate in addition reactions.

Hydrazine hydrate: Used for the formation of the pyrazole ring.

Aldehydes: Various aldehydes (such as furan-2-carbaldehyde) serve as starting materials.

Malononitrile: Provides the cyano group.

Ionic liquid (in [BMIM]BF₄): Acts as the reaction medium and avoids the need for additional catalysts or solvents.

Scientific Research Applications

This compound has diverse applications:

Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development.

Anticancer Activity: Some derivatives of this compound have shown cytotoxicity against cancer cell lines (e.g., PANC-1 and SKOV-3).

Organic Synthesis: It serves as an essential intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. docking studies suggest interactions with human epidermal growth factor receptor protein .

Comparison with Similar Compounds

While I don’t have specific information on closely related compounds, the unique fusion of pyrazole and pyran rings in this molecule sets it apart.

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

6-amino-4-(furan-3-yl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C18H14N4O2/c1-11-15-16(12-7-8-23-10-12)14(9-19)17(20)24-18(15)22(21-11)13-5-3-2-4-6-13/h2-8,10,16H,20H2,1H3 |

InChI Key |

IIWJUZGHRGNEQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=COC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

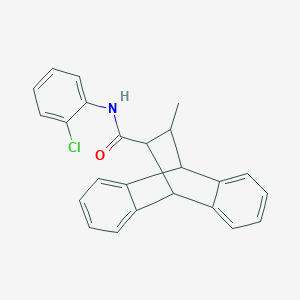

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11533989.png)

![N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine](/img/structure/B11533997.png)

![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11534003.png)

![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11534019.png)

![3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11534023.png)

![N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11534033.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534040.png)

![4-Amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromene-5-carbonitrile](/img/structure/B11534041.png)

![4-methyl-N'-{[2-methyl-5-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11534046.png)

![2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate](/img/structure/B11534047.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11534061.png)

![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534064.png)